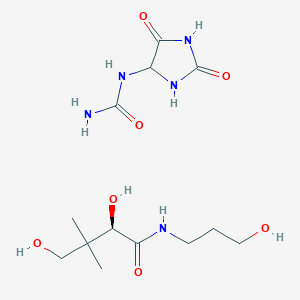

Allantoin panthenol

Description

Properties

CAS No. |

565227-55-6 |

|---|---|

Molecular Formula |

C13H25N5O7 |

Molecular Weight |

363.37 |

IUPAC Name |

Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (+/-)-, compd. with (2,5-dioxo-4-imidazolidinyl)urea (1:1) |

InChI |

1S/C9H19NO4.C4H6N4O3/c1-9(2,6-12)7(13)8(14)10-4-3-5-11;5-3(10)6-1-2(9)8-4(11)7-1/h7,11-13H,3-6H2,1-2H3,(H,10,14);1H,(H3,5,6,10)(H2,7,8,9,11)/t7-;/m0./s1 |

InChI Key |

DMVGDAWWCIUOJI-FJXQXJEOSA-N |

SMILES |

CC(C)(CO)[C@@H](O)C(=O)NCCCO.NC(=O)NC1NC(=O)NC1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allantoin panthenol, Alpantha |

Origin of Product |

United States |

Foundational & Exploratory

The Convergent Pathways of Allantoin and Panthenol in Accelerating Tissue Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The process of tissue regeneration, particularly in cutaneous wound healing, is a complex biological cascade involving inflammation, proliferation, and remodeling. Allantoin (B1664786) and panthenol are two well-established compounds widely utilized in dermatological formulations for their therapeutic effects on wound healing. This technical guide provides an in-depth analysis of the mechanisms of action of allantoin and panthenol in tissue regeneration models. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols, and presents novel visualizations of the signaling pathways modulated by these compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the development of advanced wound care therapies.

Introduction

Wound healing is a tightly regulated process essential for restoring the integrity of injured tissue.[1] Allantoin, a diureide of glyoxylic acid, and panthenol, the alcohol analog of pantothenic acid (Vitamin B5), have been empirically used for their regenerative properties.[1][2] Allantoin is known for its keratolytic, moisturizing, and soothing activities, which promote cell proliferation and wound healing.[2] Panthenol, upon topical application, is converted to pantothenic acid, a precursor of Coenzyme A, which is critical for various metabolic reactions essential for tissue repair.[1] This guide delves into the scientific evidence underpinning the efficacy of these two molecules, with a focus on their cellular and molecular mechanisms in validated tissue regeneration models.

Mechanisms of Action

Allantoin: Modulating Inflammation and Stimulating Cellular Proliferation

Allantoin's therapeutic effects are multifaceted. It has been shown to possess anti-inflammatory, moisturizing, and keratolytic properties.[2] At a cellular level, allantoin stimulates the proliferation and migration of fibroblasts and keratinocytes, which are crucial for the formation of granulation tissue and re-epithelialization.[3][4] It is suggested that allantoin may influence the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibroblast activity and collagen synthesis.[5] Furthermore, allantoin has been observed to modulate the inflammatory response, potentially by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and is believed to inhibit NF-κB signaling in immune cells.[6][7]

Panthenol: A Key Player in Cellular Metabolism and Barrier Function

Upon absorption into the skin, panthenol is rapidly converted to pantothenic acid, an essential component of Coenzyme A (CoA).[8][9] CoA plays a pivotal role in the Krebs cycle and in the synthesis of fatty acids and lipids that are vital for skin barrier function.[7] Panthenol's role in wound healing is attributed to its ability to stimulate fibroblast proliferation, enhance re-epithelialization, and improve skin hydration.[1][10] In vivo studies have demonstrated that dexpanthenol (B1670349) can upregulate the expression of genes involved in the healing process, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[11] It also exhibits anti-inflammatory properties by modulating the production of inflammatory cytokines.[12]

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the efficacy of allantoin and panthenol in tissue regeneration.

Table 1: In Vivo Efficacy of Allantoin in a Rat Excisional Wound Model

| Parameter | 5% Allantoin Emulsion Treatment | Control Group | Source |

| Inflammatory Cell Reduction | Observed by Day 3 | Observed by Day 14 | [7] |

| Collagen Deposition | Early deposition by Day 3 | Later deposition | [7] |

| Wound Closure Time | Reduced by ~71.43% (total closure in 15 days) | Total closure in ~24 days | [13] |

Table 2: Effects of D-Panthenol on Skin Barrier Function and Hydration

| Parameter | D-Panthenol Concentration | Result | Source |

| Transepidermal Water Loss (TEWL) | 1.0% and 5.0% | Significant decrease after 30 days | [8] |

| Skin Hydration | 5% cream | Significant improvement in atopic dermatitis patients after 2 weeks | [10] |

| Wound Healing in Surgical Wounds | Not specified | Accelerated healing by up to 30% compared to placebo | [10] |

| Healing Time in Second-Degree Burns | 5% ointment | Reduced by 28% compared to placebo | [12] |

Table 3: Gene Expression Modulation by Panthenol in Wound Healing Models

| Gene | Modulation by Dexpanthenol | Fold Change | Source |

| Interleukin-6 (IL-6) | Upregulation | Up to 7-fold | [7] |

| Interleukin-1β (IL-1β) | Upregulation | Nearly 6-fold | [7] |

| CYP1B1 | Upregulation | Nearly 6-fold | [7] |

Signaling Pathways in Tissue Regeneration

The pro-regenerative effects of allantoin and panthenol are mediated through the modulation of specific intracellular signaling pathways.

Allantoin Signaling Pathway

Allantoin is hypothesized to promote tissue repair by influencing key signaling cascades that regulate inflammation and cell proliferation. The diagram below illustrates a putative signaling pathway for allantoin.

Caption: Putative signaling pathway of allantoin in tissue regeneration.

Panthenol Signaling Pathway

Panthenol's conversion to pantothenic acid and subsequent role in Coenzyme A synthesis is central to its mechanism. The diagram below outlines the key steps in panthenol's contribution to wound healing.

Caption: Metabolic and signaling pathway of panthenol in wound healing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for assessing the efficacy of allantoin and panthenol in tissue regeneration models.

In Vivo Excisional Wound Healing Model in Rats

This protocol is based on studies evaluating the wound healing profile of topical formulations.[6][14]

-

Animal Model: Female Wistar rats (n=60) are randomly assigned to three groups: (C) control (no treatment), (E) vehicle control (emulsion base), and (EA) experimental (e.g., 5% allantoin emulsion).[6][14]

-

Wound Creation: A circular full-thickness excision wound (e.g., 8 mm diameter) is created on the dorsal thoracic region of each anesthetized rat.

-

Treatment: The respective formulations are applied topically to the wound area daily for a predetermined period (e.g., 14 days).[6][14]

-

Wound Area Measurement (Planimetry): The wound area is traced onto a transparent sheet and measured using a planimeter or image analysis software at regular intervals (e.g., days 0, 4, 8, 12, and 14).[14] The percentage of wound contraction is calculated.

-

Histological Analysis: On specified days, animals are euthanized, and wound tissue is excised, fixed in 10% neutral buffered formalin, and processed for paraffin (B1166041) embedding.[6] Sections are stained with Hematoxylin and Eosin (H&E) for qualitative and quantitative analysis of inflammatory infiltrate, fibroblast proliferation, neovascularization, and re-epithelialization. Masson's trichrome staining can be used to assess collagen deposition.

-

Data Analysis: Statistical analysis is performed to compare the wound contraction rates and histological scores between the groups.[6]

Caption: Workflow for an in vivo excisional wound healing study.

In Vitro Scratch Assay for Cell Migration

This assay is a widely used method to study cell migration in vitro.[5][15]

-

Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media until they form a confluent monolayer in 24-well plates.[5]

-

Creating the "Scratch": A sterile pipette tip (e.g., p200) is used to create a uniform scratch or cell-free gap in the center of the cell monolayer.[15]

-

Treatment: The culture medium is replaced with fresh medium containing the test compounds (allantoin and/or panthenol at various concentrations) or a vehicle control. A positive control with a known growth factor can also be included.[15]

-

Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.[15]

-

Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial area at time zero.[15]

Caption: Standard workflow for an in vitro scratch assay.

Conclusion

Allantoin and panthenol promote tissue regeneration through distinct yet complementary mechanisms. Allantoin primarily modulates the inflammatory response and stimulates cell proliferation, potentially via the TGF-β pathway and inhibition of NF-κB signaling. Panthenol, through its conversion to pantothenic acid and subsequent role in Coenzyme A synthesis, provides the metabolic support necessary for cellular proliferation and barrier restoration, while also modulating the expression of key wound healing-related genes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the synergistic potential of these compounds and for the development of novel, more effective therapies for accelerated and enhanced wound healing. Future investigations should focus on elucidating the precise molecular targets of these compounds and on optimizing their delivery in advanced wound care formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. What is the mechanism of Allantoin? [synapse.patsnap.com]

- 4. The Science of Allantoin: How It Accelerates Skin Healing and Recovery | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]

- 5. benchchem.com [benchchem.com]

- 6. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cosmeticscience.net [cosmeticscience.net]

- 9. Panthenol for Skin Healing: Why It’s a Game-Changer for Burns and Irritation | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]

- 10. Panthenol’s Skin-Regenerating Powers: What You Need to Know | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]

- 11. karger.com [karger.com]

- 12. Panthenol’s Role in Repairing Burn-Damaged Skin: A Comprehensive Guide | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Allantoin and Panthenol: A Deep Dive into Fibroblast Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allantoin (B1664786) and panthenol are two widely utilized compounds in dermatology and cosmetic science, lauded for their beneficial effects on skin repair and regeneration. Their efficacy is largely attributed to their influence on dermal fibroblasts, the primary cell type responsible for synthesizing the extracellular matrix and orchestrating wound healing. This technical guide provides a comprehensive overview of the core signaling pathways activated by allantoin and panthenol in fibroblasts. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While the mechanisms of panthenol are becoming increasingly clear, involving key metabolic and proliferative pathways, the precise signaling cascade of allantoin is an active area of investigation, with evidence pointing towards the modulation of crucial fibrotic pathways.

Allantoin Signaling in Fibroblasts

Allantoin is a diureide of glyoxylic acid known to promote wound healing by stimulating fibroblast proliferation and the synthesis of extracellular matrix components, most notably collagen.[1][2][3][4] While the complete signaling mechanism is not fully elucidated, evidence suggests that allantoin may exert its effects through the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis and tissue repair.[2][4][5]

Proposed TGF-β/Smad Pathway Involvement

The TGF-β signaling cascade is pivotal in dermal fibroblasts, initiating a pro-fibrotic program that includes the synthesis of collagen.[6][7] Upon ligand binding, the TGF-β receptors phosphorylate and activate Smad proteins (specifically Smad2 and Smad3), which then form a complex with Smad4.[8][9][10] This complex translocates to the nucleus to regulate the transcription of target genes, including those for collagen type I and type III.[11][12] It is hypothesized that allantoin may positively modulate this pathway, leading to an increase in pro-collagen and subsequent collagen synthesis.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonistic effects of TNF-alpha on TGF-beta signaling through down-regulation of TGF-beta receptor type II in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of TGF-β Family Signaling by Inhibitory Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct roles of myofibroblast-specific Smad2 and Smad3 signaling in repair and remodeling of the infarcted heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ejh.it [ejh.it]

- 11. Cooperation of TGF‐β and FGF signalling pathways in skin development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of fibroblast collagen synthesis and proliferation by levamisole and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Compressive Forces Induce Epigenetic Activation of Aged Human Dermal Fibroblasts Through ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Interaction of Allantoin and Panthenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) and panthenol are two well-established and widely utilized active ingredients in dermatology and cosmetic science, renowned for their therapeutic effects on skin health. Allantoin, a diureide of glyoxylic acid, is recognized for its keratolytic, moisturizing, and anti-inflammatory properties. Panthenol, the alcohol analog of pantothenic acid (vitamin B5), is a potent humectant and plays a crucial role in the synthesis of coenzyme A, which is vital for cellular metabolism and skin barrier function. This technical guide provides a comprehensive overview of the individual biochemical properties of allantoin and panthenol, and delves into their synergistic interaction in promoting skin health, particularly in the context of wound healing and barrier repair. The guide summarizes quantitative data, details experimental protocols for assessing their efficacy, and visualizes key signaling pathways and experimental workflows to provide a thorough resource for researchers, scientists, and drug development professionals.

Introduction

The integrity and function of the skin barrier are paramount to overall health, protecting the body from external aggressors and preventing excessive water loss. Various intrinsic and extrinsic factors can compromise this barrier, leading to conditions such as dryness, irritation, and impaired wound healing. Allantoin and panthenol are two key ingredients that are often formulated together to address these issues, leveraging their complementary and potentially synergistic mechanisms of action.[1] This guide aims to provide a detailed technical examination of their individual and combined biochemical properties.

Biochemical Properties of Allantoin

Allantoin is a heterocyclic organic compound that is a metabolic intermediate in many organisms.[2] It is known for its multifaceted benefits for the skin.

Physicochemical Properties

| Property | Value |

| Chemical Name | (2,5-Dioxo-4-imidazolidinyl) urea |

| Molecular Formula | C₄H₆N₄O₃ |

| Molecular Weight | 158.12 g/mol |

| Solubility in Water | Sparingly soluble (approx. 0.5% at 25°C) |

| Typical Concentration in Cosmetics | 0.1 - 2.0% |

Mechanism of Action

Allantoin's therapeutic effects are attributed to several mechanisms:

-

Keratolytic and Moisturizing Effects: Allantoin promotes the desquamation of corneocytes by disrupting intercellular cohesion, leading to smoother skin.[2] It also increases the water content of the extracellular matrix, enhancing skin hydration.[3]

-

Wound Healing and Cell Proliferation: Allantoin stimulates the proliferation of fibroblasts and keratinocytes, which are essential for the regeneration of the epidermis.[2][4] Studies have shown that allantoin treatment can lead to increased DNA synthesis and mitotic activity in fibroblasts.[2] A study on wounded rats using a 5% allantoin emulsion demonstrated a more rapid reduction in inflammatory cells and earlier collagen deposition compared to a control group.[4]

-

Anti-inflammatory Action: Allantoin modulates inflammatory pathways by downregulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3] This effect is believed to be mediated through the inhibition of the NF-κB signaling pathway in immune cells.[3]

Biochemical Properties of Panthenol

Panthenol, or provitamin B5, is the alcohol analog of pantothenic acid.[5] It is readily absorbed by the skin and converted to its biologically active form, pantothenic acid.

Physicochemical Properties

| Property | Value |

| Chemical Name | D-(+)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide |

| Molecular Formula | C₉H₁₉NO₄ |

| Molecular Weight | 205.25 g/mol |

| Solubility in Water | Freely soluble |

| Typical Concentration in Cosmetics | 0.5 - 5.0% |

Mechanism of Action

Panthenol's primary functions in the skin are linked to its conversion to pantothenic acid:

-

Humectant and Moisturizer: Panthenol is a highly effective humectant, attracting and retaining water in the stratum corneum.[5] This leads to improved skin hydration and a reduction in transepidermal water loss (TEWL).[3]

-

Skin Barrier Enhancement: Pantothenic acid is a precursor to coenzyme A (CoA), which is essential for the synthesis of lipids that form the skin's protective barrier.[3] By promoting lipid synthesis, panthenol helps to strengthen the skin barrier.

-

Wound Healing and Cellular Proliferation: Panthenol accelerates re-epithelialization in wound healing.[4] It has been shown to increase fibroblast proliferation.[6] In vivo studies have demonstrated that dexpanthenol (B1670349) upregulates the expression of genes involved in the healing process, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[4]

Interaction and Synergistic Effects of Allantoin and Panthenol

When formulated together, allantoin and panthenol exhibit a synergistic relationship, providing enhanced benefits for skin health and repair.[1][7][8] Their complementary mechanisms of action create a multi-pronged approach to skin care.

Enhanced Moisturization and Barrier Repair

Panthenol's potent humectant properties, combined with allantoin's ability to increase the water content of the extracellular matrix, leads to superior skin hydration.[3][5] Furthermore, panthenol's role in lipid synthesis for barrier function is complemented by allantoin's keratolytic action, which removes dead skin cells and allows for better penetration of moisturizing ingredients.[2][3]

Accelerated Wound Healing

The combination of allantoin and panthenol creates an optimal environment for wound healing. Allantoin stimulates the proliferation of fibroblasts and keratinocytes, while panthenol supports these processes by providing the necessary metabolic precursors through CoA synthesis.[2][4] This dual action on cell proliferation and metabolism can lead to faster wound closure and tissue regeneration.[9][10]

Synergistic Anti-inflammatory Effects

A study investigating the effects of a combination of skincare ingredients including allantoin and D-panthenol on UVB-exposed human epidermal keratinocytes demonstrated a significant reduction in the production of pro-inflammatory mediators.[11][12][13] Specifically, the combination effectively reduced the production of PGE₂, IL-1α, IL-6, IL-8, and TNFα.[12] This suggests a synergistic anti-inflammatory effect, with allantoin inhibiting the NF-κB pathway and panthenol potentially modulating other inflammatory cytokines.[3][4]

Quantitative Data

The following tables summarize quantitative data from various studies on the efficacy of allantoin and panthenol.

Table 1: Effects on Fibroblast and Keratinocyte Proliferation

| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) |

| D-Panthenol | Human Dermal Papilla Cells (hDPCs) | 2.5 mM | CCK-8 | ~30% (maximal growth increment)[6] |

| D-Panthenol | Human Outer Root Sheath Cells (hORSCs) | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20%[6] |

| Allantoin | Rat Dermal Fibroblasts | 5% (in emulsion) | Histological Analysis | Stimulated fibroblastic proliferation[6] |

| Pantothenic Acid | Human Dermal Fibroblasts | 20 µg/ml | Scratch Assay | Strong stimulatory effect[14] |

| Allantoin | Human Gingival Fibroblasts (HGFs) | 0.05% | WST-1 Assay | Significant dose-dependent increase (p<0.01)[9] |

Table 2: Effects on Skin Barrier Function and Hydration

| Compound/Formulation | Parameter | Duration | Result |

| 1.0% and 5.0% D-panthenol | Transepidermal Water Loss (TEWL) | 30 days | Significant decrease (p < 0.001)[3] |

| 0.5% Allantoin | Skin Hydration | 1 week | Significantly improved in subjects with dry skin[3] |

| Allantoin and D-panthenol emulsion | Transepidermal Water Loss (TEWL) | 30 days | Limited water loss with regular use[15] |

Table 3: Effects on Inflammatory Cytokines

| Compound/Combination | Cell Type/Model | Stimulus | Cytokine | Result |

| Allantoin | THP-1 Macrophages | LPS | TNF-α | Significantly decreased production (p<0.01)[9] |

| D-panthenol | Wounded Human Skin (in vivo) | - | IL-6 mRNA | Upregulated by up to 7-fold[4] |

| D-panthenol | Wounded Human Skin (in vivo) | - | IL-1β mRNA | Upregulated by nearly 6-fold[4] |

| Allantoin, Bisabolol, D-panthenol, Dipotassium (B57713) Glycyrrhizinate | Human Epidermal Keratinocytes | UVB | PGE₂, IL-1α, IL-6, IL-8, TNFα | Effectively reduced production[12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of allantoin and panthenol on the migration of human dermal fibroblasts.[16][17]

-

Cell Seeding: Seed human dermal fibroblasts in a 12-well plate at a density that allows them to reach 90-100% confluency within 24 hours.

-

Wound Creation: Once confluent, create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing various concentrations of allantoin, panthenol, or their combination. A vehicle control should also be included.

-

Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can then be calculated and compared between treatment groups.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of allantoin and panthenol on the proliferation of keratinocytes.[18][19]

-

Cell Seeding: Seed human keratinocytes in a 96-well plate at a predetermined optimal density.

-

Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of allantoin, panthenol, or their combination, along with a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[20][21][22]

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS).

-

Sample Incubation: Add cell culture supernatants (from cells treated with allantoin, panthenol, or their combination in the presence of an inflammatory stimulus like LPS) and a standard curve of the recombinant cytokine to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: After another wash, add an enzyme-linked streptavidin (e.g., streptavidin-HRP).

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

-

Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The concentration of the cytokine in the samples can be determined from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Caption: Allantoin's inhibitory effect on the NF-κB signaling pathway.

Caption: Metabolic conversion of panthenol to Coenzyme A.

Caption: Workflow for in vitro wound healing (scratch) assay.

Conclusion

Allantoin and panthenol are indispensable ingredients in dermatological and cosmetic formulations, each possessing unique and beneficial biochemical properties. Allantoin excels in promoting cell proliferation, modulating inflammation through the NF-κB pathway, and providing keratolytic and moisturizing effects. Panthenol acts as a superior humectant and plays a vital role in cellular metabolism and skin barrier integrity through its conversion to pantothenic acid and subsequent synthesis of Coenzyme A.

The combination of allantoin and panthenol offers a synergistic approach to skin care, resulting in enhanced moisturization, accelerated wound healing, and potent anti-inflammatory effects. This guide has provided a comprehensive overview of their individual and combined actions, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and workflows further elucidates their mechanisms of action. A deeper understanding of the synergistic interaction between these two molecules will continue to drive the development of innovative and effective products for maintaining and restoring skin health. Further research focusing on the direct quantitative comparison of their combined effects on specific molecular markers will be invaluable for optimizing their use in therapeutic and cosmetic applications.

References

- 1. The effect of pantothenic acid deficiency on keratinocyte proliferation and the synthesis of keratinocyte growth factor and collagen in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmeticscience.net [cosmeticscience.net]

- 3. benchchem.com [benchchem.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Quantitative analysis of collagen gel contractile forces generated by dermal fibroblasts and the relationship to cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. metamorfosiskincare.com [metamorfosiskincare.com]

- 8. Quantitative analysis of the synthesis and secretion of type VII collagen in cultured human dermal fibroblasts with a sensitive sandwich enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. immunevital.com [immunevital.com]

- 10. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE<sub>2</sub> synthesis by keratinocytes | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. citedrive.com [citedrive.com]

- 14. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - IFSCC [ifscc.org]

- 15. researchgate.net [researchgate.net]

- 16. Platelet lysate promotes in vitro wound scratch closure of human dermal fibroblasts: different roles of cell calcium, P38, ERK and PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. atcc.org [atcc.org]

- 20. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 22. protocols.io [protocols.io]

Allantoin and Panthenol: A Synergistic Approach to Skin Barrier Function Restoration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A robust and functional skin barrier is paramount for maintaining cutaneous homeostasis and protecting against external aggressors. The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier, and its integrity is dependent on a complex interplay of cellular structures and lipid matrices. Disruption of this barrier is a hallmark of various dermatological conditions, including atopic dermatitis, psoriasis, and generalized xerosis, leading to increased transepidermal water loss (TEWL), decreased hydration, and heightened susceptibility to irritants and allergens.[1]

This technical guide delves into the mechanisms of action and therapeutic efficacy of two well-established cosmetic and dermatological ingredients, allantoin (B1664786) and panthenol, in restoring and maintaining skin barrier function. We will explore their individual and synergistic effects, supported by quantitative data from clinical and in vitro studies. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways are provided to facilitate further research and development in this area.

Mechanisms of Action

Allantoin: The Soothing Proliferator

Allantoin, a diureide of glyoxylic acid, is a multifaceted ingredient renowned for its soothing, moisturizing, and wound-healing properties.[2] Its primary mechanisms of action in the context of skin barrier restoration include:

-

Keratolytic and Moisturizing Effects: Allantoin exhibits a mild keratolytic effect, promoting the desquamation of corneocytes and leading to smoother skin.[2] It also increases the water content of the extracellular matrix, thereby enhancing skin hydration.[2]

-

Cell Proliferation and Wound Healing: Allantoin stimulates the proliferation of fibroblasts and keratinocytes, crucial for the regeneration of the epidermis and the healing of minor wounds.[3][4]

-

Anti-inflammatory Action: Allantoin has been shown to modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and it is believed to inhibit NF-κB signaling in immune cells.[3][5]

Panthenol: The Barrier Fortifier

Panthenol, the alcohol analog of pantothenic acid (vitamin B5), is a well-documented humectant and skin barrier-enhancing agent.[6] Upon topical application, it is converted to pantothenic acid, a precursor to Coenzyme A (CoA), which is essential for various metabolic processes critical for skin health.[3][6] Its key functions include:

-

Humectant Properties: Panthenol attracts and retains water in the stratum corneum, directly improving skin hydration.[6]

-

Enhancement of Lipid Synthesis: As a precursor to CoA, pantothenic acid is vital for the synthesis of fatty acids and lipids that form the skin's protective barrier, thereby reducing transepidermal water loss (TEWL).[3][7]

-

Support of Cellular Processes: CoA is a critical cofactor in numerous metabolic pathways within epithelial cells, underpinning cellular energy production and protein metabolism, which are vital for skin barrier function and repair.[3]

Quantitative Data on Efficacy

The following tables summarize the quantitative data from clinical and in vitro studies on the efficacy of allantoin and panthenol in improving skin barrier function.

Table 1: Efficacy of Allantoin on Skin Barrier Parameters

| Parameter | Concentration | Study Population | Results | Reference |

| Skin Hydration | 0.5% | Subjects with dry skin | Significantly improved skin hydration after one week. | [3] |

| Itching and Burning Sensation | Not specified | Rosacea patients | Significantly reduced itching and burning, improved hydration, and barrier strength. | [8] |

| Wound Healing | 5% (in emulsion) | Wounded rats | More rapid reduction in inflammatory cells and earlier collagen deposition compared to control. | [3] |

| Keratinocyte Proliferation | 1, 5, and 10 µg/ml | HaCaT cells (in vitro) | Increased cell proliferation rate by 13.98%, 18.82%, and 17.94% respectively after 24 hours. | [9] |

Table 2: Efficacy of Panthenol on Skin Barrier Parameters

| Parameter | Concentration | Study Duration | Study Population | Results | Reference |

| Transepidermal Water Loss (TEWL) | 1.0% and 5.0% | 30 days | Healthy subjects | Significant decreases in TEWL. | [10] |

| Skin Hydration (Corneometry) | 0.5%, 1.0%, and 5.0% | 15 and 30 days | Healthy subjects | Significant increase in stratum corneum moisture. | [7] |

| TEWL (SLES Wash Test) | 1.0% and 5.0% | 2 hours post-application | Healthy subjects | Significant reduction in TEWL compared to control and vehicle. | [10] |

| Stratum Corneum Hydration | 2.5% (in lipophilic vehicle) | 7 days | Healthy volunteers | Significantly improved SC hydration and reduced TEWL compared to vehicle. | [11] |

| Skin Barrier Restoration (after SDS challenge) | Not specified | 3 weeks | Healthy subjects | More pronounced TEWL reduction and significant improvements in stratum corneum hydration. | [12] |

Synergistic Effects of Allantoin and Panthenol

The combination of allantoin and panthenol is believed to exert synergistic effects on skin barrier restoration. While quantitative data from dedicated clinical trials on their combined efficacy is limited, the complementary mechanisms of action suggest a potent partnership. Allantoin's anti-inflammatory and cell-proliferating properties can create an optimal environment for panthenol to effectively enhance lipid synthesis and hydration.[2][8] One study highlights that combining allantoin with D-panthenol in emulsions improves hydration and comfort more than using either ingredient alone.[8] This synergistic action makes the combination particularly beneficial for compromised and sensitive skin.[2]

Signaling Pathways

Allantoin's Anti-inflammatory Pathway

Allantoin is thought to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α and IL-6. Allantoin is believed to inhibit this cascade, thereby reducing the inflammatory response.

References

- 1. Transepidermal Water Loss (TEWL) and Corneometry With Hydrogel Vehicle in the Treatment of Atopic Dermatitis: A Randomized, Investigator-Blind Pilot Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. metamorfosiskincare.com [metamorfosiskincare.com]

- 5. longdom.org [longdom.org]

- 6. Downregulation of NF-kappaB activation in human keratinocytes by melanogenic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. m.youtube.com [m.youtube.com]

- 11. A pilot study investigating the efficacy of botanical anti-inflammatory agents in an OTC eczema therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

The Synergistic Effect of Allantoin and Panthenol on Dermal Fibroblast Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cellular proliferation effects of allantoin (B1664786) and panthenol on human dermal fibroblasts. Both compounds are widely recognized for their wound-healing and skin-regenerative properties, which are largely attributed to their ability to stimulate fibroblast activity. This document summarizes quantitative data from various in-vitro studies, details relevant experimental protocols for assessing cellular proliferation, and elucidates the potential signaling pathways involved. The synergistic action of allantoin and panthenol presents a promising avenue for the development of advanced dermatological and wound care formulations.

Introduction

Dermal fibroblasts are the primary cell type in the dermis and play a critical role in wound healing, tissue remodeling, and the synthesis of extracellular matrix (ECM) components such as collagen.[1] The proliferation of these cells is a crucial step in the regenerative process. Allantoin, a diureide of glyoxylic acid, and panthenol, the provitamin of B5, have been independently shown to promote fibroblast proliferation.[2][3] This guide explores their mechanisms of action and provides a framework for investigating their combined effects.

Quantitative Data on Fibroblast Proliferation

The following table summarizes the quantitative effects of allantoin and panthenol on the proliferation of dermal fibroblasts and related cell types from various in-vitro studies. It is important to note that experimental conditions, such as cell type, compound concentration, and assay method, vary across studies, which may influence the observed results.

| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |

| Allantoin | Rat Dermal Fibroblasts | 5% (in emulsion) | Histological Analysis | Stimulated fibroblastic proliferation | [4][5] |

| Allantoin | Human Skin Fibroblast Cells | Not Specified | Biocompatibility/Cytotoxicity | Encouraged cellular proliferation | [6] |

| D-Panthenol | Human Dermal Papilla Cells (hDPCs) | 2.5 mM | CCK-8 | ~30% (maximal growth increment) | [4] |

| D-Panthenol | Human Outer Root Sheath Cells (hORSCs) | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [4] |

| Pantothenate | Human Dermal Fibroblasts | 20 µg/ml | In-vitro scratch test | Strong stimulatory effect on proliferation | [7] |

Experimental Protocols

To assess the proliferative effects of allantoin and panthenol on dermal fibroblasts, a variety of well-established in-vitro assays can be employed. Below are detailed methodologies for key experiments.

Cell Culture

Primary human dermal fibroblasts should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[8] Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2 and passaged at 80-90% confluency.[8]

Cell Viability and Proliferation Assays

A typical workflow for evaluating the effect of test compounds on fibroblast proliferation is as follows:

Caption: Workflow for evaluating fibroblast proliferation.[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed dermal fibroblasts in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]

-

Treatment: Replace the medium with fresh medium containing various concentrations of allantoin, panthenol, or their combination, and incubate for 24, 48, or 72 hours.[9]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[10]

-

Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to each well for a final concentration of 1X and incubate for 2-24 hours.[11]

-

Fixation and Denaturation: Remove the labeling solution, and add 100 µL/well of a fixing/denaturing solution. Incubate for 30 minutes at room temperature.[11][12]

-

Immunodetection:

-

Quantification: Analyze the plate using a fluorescence microplate reader or by fluorescence microscopy.

Ki-67 is a nuclear protein associated with cellular proliferation.[13]

-

Cell Preparation: Culture and treat cells on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 70% cold ethanol (B145695) for at least 2 hours at -20°C.[14]

-

Staining:

-

Wash the cells with a staining buffer.

-

Incubate with an anti-Ki-67 antibody for 20-30 minutes at room temperature in the dark.[15]

-

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16]

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, Akt, Smad) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and a digital imager.

Signaling Pathways in Fibroblast Proliferation

The pro-proliferative effects of allantoin and panthenol on dermal fibroblasts are likely mediated through the activation of specific intracellular signaling cascades.

Panthenol-Mediated Signaling

Panthenol is converted to pantothenic acid (Vitamin B5) within the cell, which is a precursor for the synthesis of Coenzyme A.[8] This metabolic activation is thought to influence key signaling pathways that regulate cell proliferation.[8]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is a central regulator of cell proliferation.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and growth.[8]

DL-Panthenol has also been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), which can trigger the PLCγ/PKC/Ras/MAPK pathway, leading to fibroblast proliferation.[4]

Caption: Proposed signaling pathways for panthenol.

Allantoin-Mediated Signaling

Allantoin stimulates fibroblast proliferation and extracellular matrix synthesis.[5][17] Studies suggest that allantoin may influence the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibroblast activity and collagen synthesis.[1]

Caption: Proposed signaling pathway for allantoin.

Synergistic Potential and Future Directions

The distinct yet complementary proposed mechanisms of action for allantoin and panthenol suggest a strong potential for synergistic effects. While panthenol may primarily support the metabolic and survival pathways necessary for proliferation (MAPK/ERK and PI3K/Akt), allantoin could more directly stimulate pro-proliferative and matrix-synthesis pathways (TGF-β).

Future research should focus on:

-

Dose-response studies of allantoin and panthenol combinations to identify optimal concentrations for synergistic effects.

-

Comprehensive signaling pathway analysis using techniques like Western blotting and RNA sequencing to confirm the activation of the proposed pathways and identify potential crosstalk.

-

In-vivo wound healing studies to validate the in-vitro findings and assess the translational potential of allantoin-panthenol formulations.

Conclusion

Allantoin and panthenol are potent stimulators of dermal fibroblast proliferation. This technical guide has provided a consolidated overview of the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and a conceptual framework for their underlying signaling mechanisms. The investigation of their synergistic effects holds significant promise for the development of next-generation wound healing and skin rejuvenation therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] FORMULATION AND EVALUATION OF ALLANTOIN LOADED HYDROGEL FOR SKIN REGENERATION AND REJUVENATION | Semantic Scholar [semanticscholar.org]

- 7. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ukm.my [ukm.my]

- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. assaygenie.com [assaygenie.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Detection Ki 67 [bdbiosciences.com]

- 15. immunostep.com [immunostep.com]

- 16. benchchem.com [benchchem.com]

- 17. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

Gene Expression Alterations in Skin Cells Induced by Allantoin and Panthenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular effects of allantoin (B1664786) and panthenol on skin cells, with a focus on their impact on gene expression. While both compounds are widely recognized for their beneficial effects on skin health, including wound healing and anti-inflammatory properties, the underlying genomic and cellular mechanisms are complex. This document summarizes the available quantitative data on gene expression changes, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to offer a comprehensive resource for researchers in dermatology, cosmetology, and pharmacology.

Introduction

Allantoin and panthenol are cornerstone ingredients in numerous dermatological and cosmetic formulations, lauded for their therapeutic properties. Allantoin, a diureide of glyoxylic acid, is known for its keratolytic, moisturizing, and soothing effects, promoting cell proliferation and wound healing.[1][2][3] Panthenol, the alcohol analog of pantothenic acid (vitamin B5), is rapidly converted to its active form in the skin, where it plays a crucial role in cellular metabolism, skin barrier function, and tissue repair.[4][5] Understanding the specific gene expression changes elicited by these compounds is paramount for elucidating their mechanisms of action and for the development of novel therapeutic agents.

Panthenol-Induced Gene Expression Changes in Skin

Topical application of dexpanthenol (B1670349), the stable alcohol form of pantothenic acid, has been shown to significantly modulate gene expression in the context of skin wound healing.[4][6][7][8] In vivo studies have provided quantitative insights into these changes, highlighting the upregulation of genes involved in inflammation and tissue remodeling.

Quantitative Gene Expression Data

An in vivo study on punch biopsies from wounded human skin treated with dexpanthenol revealed significant upregulation of several key genes compared to placebo-treated skin. The following table summarizes the observed fold changes in mRNA levels.

| Gene Symbol | Gene Name | Fold Change (vs. Placebo) | Function in Skin |

| IL-6 | Interleukin-6 | ~7-fold increase | Pro-inflammatory and anti-inflammatory roles; involved in wound healing and immune response.[4][9] |

| IL-1β | Interleukin-1 beta | ~6-fold increase | A key mediator of the inflammatory response; stimulates keratinocyte and fibroblast proliferation.[4] |

| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | ~6-fold increase | Involved in the metabolism of xenobiotics and endogenous compounds; may play a role in skin homeostasis.[4][10] |

| CCR1 | C-C Motif Chemokine Receptor 1 | ~3.5-fold increase | A receptor for various chemokines; involved in the recruitment of immune cells to sites of inflammation.[4] |

| CCL18 | C-C Motif Chemokine Ligand 18 | ~2.5-fold increase | A chemokine that attracts lymphocytes and other immune cells; implicated in tissue remodeling.[4] |

| CXCL1 | C-X-C Motif Chemokine Ligand 1 | ~2.5-fold increase | A chemokine that attracts neutrophils; plays a role in the early stages of wound healing.[4] |

Table 1: Summary of quantitative gene expression changes in human skin biopsies treated with dexpanthenol.[4]

Experimental Protocol: In Vivo Human Skin Biopsy Study

The following protocol is based on the methodology described in the study by Heise et al. (2012).[4][8]

-

Study Design: A randomized, double-blind, placebo-controlled study was conducted with healthy human donors.

-

Wound Induction: Two 4-mm punch biopsies were performed on the skin of each donor to create standardized wounds.

-

Treatment: One wound was treated topically with a dexpanthenol-containing ointment, while the other received a placebo ointment. Treatments were applied every 12 hours.

-

Biopsy Collection: 8-mm punch biopsies of the treated areas were taken at different time points (e.g., 24, 72, and 144 hours) to analyze the progression of wound healing.

-

RNA Isolation: Tissue samples were homogenized, and total RNA was isolated.

-

Gene Expression Analysis: Gene expression profiling was performed using Affymetrix® GeneChip analysis.

-

Validation: Changes in the expression of selected genes were confirmed by quantitative real-time PCR (qRT-PCR) and immunohistology.

Signaling Pathways Modulated by Panthenol

Panthenol's effects on skin cells are mediated through several key signaling pathways that are crucial for skin homeostasis, inflammation, and repair. Upon absorption, it is converted to pantothenic acid, a vital component of Coenzyme A, which influences numerous metabolic processes.[11][12]

Allantoin-Induced Gene Expression Changes in Skin

While extensive quantitative gene expression data for allantoin is not as readily available as for panthenol, numerous studies have elucidated its significant impact on cellular processes and inflammatory pathways in the skin.[1][12] Allantoin is known to stimulate the proliferation of fibroblasts and keratinocytes, which is crucial for epidermal regeneration.[1]

Qualitative Effects on Gene Expression and Cellular Pathways

Allantoin's therapeutic effects are attributed to its ability to modulate inflammatory responses and promote tissue repair.

-

Anti-inflammatory Action: Allantoin has been shown to downregulate the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][12] It is also believed to inhibit the NF-κB signaling pathway in immune cells, thereby reducing oxidative stress and inflammation.[12]

-

Wound Healing and Cell Proliferation: Allantoin promotes wound healing by stimulating fibroblast proliferation and the synthesis of the extracellular matrix. Studies in animal models have shown that topical application of allantoin leads to a more rapid reduction in inflammatory cells and earlier deposition of collagen.

-

Skin Barrier Function: It is suggested that allantoin may upregulate the expression of aquaporin-3 and filaggrin, which are key proteins for maintaining skin hydration and the integrity of the skin barrier.[1]

Experimental Protocol: In Vivo Wound Healing Model (Rat)

The following protocol is based on a study evaluating the wound healing properties of an allantoin-containing emulsion.

-

Animal Model: Female Wistar rats are used for the study.

-

Wound Creation: A circular excision wound is created on the dorsal region of each rat.

-

Treatment Groups:

-

Control Group: No treatment.

-

Vehicle Group: Treated with the emulsion base.

-

Allantoin Group: Treated with the emulsion containing 5% allantoin.

-

-

Application: The respective treatments are applied topically to the wounds daily.

-

Analysis:

-

Planimetry: The wound area is measured at regular intervals (e.g., days 3, 7, 14) to determine the rate of wound contraction.

-

Histological Analysis: Skin biopsies are collected at different time points for qualitative and quantitative analysis of inflammatory cell infiltration, collagen deposition, and re-epithelialization.

-

Allantoin's Mechanism of Action in Skin Cells

The diagram below illustrates the proposed mechanism of action for allantoin in skin cells, highlighting its key functions in promoting skin health and repair.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for investigating the effects of topical agents like allantoin and panthenol on gene expression in skin cells.

Conclusion

Panthenol has been demonstrated to induce significant, quantifiable changes in the expression of genes crucial for the inflammatory and proliferative phases of wound healing. The available data for allantoin, while more qualitative, strongly supports its role in modulating inflammatory pathways and stimulating cellular processes essential for tissue repair. Further high-throughput screening studies, such as RNA sequencing, on allantoin-treated skin cells would be invaluable to provide a more detailed quantitative understanding of its genomic effects. This guide provides a foundational understanding of the molecular impacts of these two vital skincare ingredients, offering a valuable resource for future research and development in dermatology and cosmetic science.

References

- 1. Transcriptomic Analysis of Human Keratinocytes Treated with Galactomyces Ferment Filtrate, a Beneficial Cosmetic Ingredient [mdpi.com]

- 2. Differential Gene Expression in Primary Human Skin Keratinocytes and Fibroblasts in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Keratinocyte gene expression profiles discriminate sensitizing and irritating compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [scholars.csus.edu]

- 6. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcadonline.com [jcadonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Characterization and In Vivo Assay of Allantoin-Enriched Pectin Hydrogel for the Treatment of Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-Wide RNA Sequencing Analysis in Human Dermal Fibroblasts Exposed to Low-Dose Ultraviolet A Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Anti-inflammatory Pathways Modulated by Allantoin and Panthenol: A Technical Guide

Abstract

Allantoin (B1664786) and panthenol are well-established active ingredients in dermatological and cosmetic formulations, recognized for their wound-healing and moisturizing properties. Recent research has elucidated the specific molecular mechanisms that underlie their observed anti-inflammatory effects. This technical guide provides a comprehensive analysis of the signaling pathways modulated by allantoin and panthenol. We detail their distinct and overlapping roles in inhibiting key inflammatory cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and in suppressing the production of pro-inflammatory mediators. This document consolidates quantitative data from pertinent studies, outlines detailed experimental protocols for assessing their anti-inflammatory activity, and employs visualizations to illustrate complex molecular interactions. The content is intended as a resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Allantoin: Mechanisms of Anti-inflammatory Action

Allantoin, a diureide of glyoxylic acid, exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating critical signaling pathways and reducing the expression of pro-inflammatory cytokines.[1][2]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous genes involved in inflammation.[1] In an inactive state, the NF-κB p65/p50 heterodimer is held in the cytoplasm by the inhibitor of kappa B alpha (IκBα). Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][3]

Allantoin is understood to inhibit this pathway, potentially by preventing the degradation of IκBα.[1] This action blocks the nuclear translocation of the p65 subunit, thereby halting the transcription of target genes for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes the ERK, JNK, and p38 cascades, is another critical regulator of cellular inflammatory responses.[1] While direct evidence of allantoin's interaction with specific MAPK proteins is still developing, its established ability to suppress the production of inflammatory cytokines, which are often downstream of MAPK activation, suggests a modulatory role on this pathway.[1][4]

Inhibition of Other Inflammatory Mediators

Beyond the major signaling cascades, allantoin has been shown to reduce the expression of T-helper-2-type cytokines, including IL-4 and IL-5, in models of psoriasis and allergic asthma.[1][5][6] In models of pseudoallergic reactions, allantoin inhibits mast cell degranulation by blocking the phosphorylation of Phospholipase C gamma (PLCγ) and the Inositol Trisphosphate Receptor (IP3R).[7]

Panthenol: Mechanisms of Anti-inflammatory Action

Panthenol, the provitamin of D-Pantothenic acid (Vitamin B5), is converted in the skin to its biologically active form, which is essential for Coenzyme A biosynthesis.[8][9] Its anti-inflammatory effects are primarily attributed to the suppression of pro-inflammatory mediators and the modulation of intracellular signaling pathways.[3]

Modulation of NF-κB and MAPK Signaling Pathways

Similar to allantoin, panthenol mediates its anti-inflammatory effects in part through the IκBα/NF-κB pathway.[3] It also modulates the MAPK signaling pathway, which is crucial for producing inflammatory cytokines.[3] The beneficial effects of panthenol on skin barrier function and keratinocyte differentiation are specifically linked to the MAPK/AP-1 signaling cascade.[3]

Suppression of Pro-inflammatory Mediators

In vitro studies have consistently demonstrated that panthenol effectively reduces the production and release of several key inflammatory mediators in skin cells.[3] These include Prostaglandin E2 (PGE2), a potent mediator of vasodilation and pain; Interleukin-6 (IL-6), a central cytokine in acute and chronic inflammation; and Thymic Stromal Lymphopoietin (TSLP), a cytokine critical for initiating allergic inflammation.[3][10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the anti-inflammatory efficacy of allantoin and panthenol.

Table 1: Summary of In Vitro / Ex Vivo Anti-inflammatory Effects of Allantoin

| Model System | Concentration | Measured Parameter | Result | Citation |

|---|---|---|---|---|

| Compound 48/80-stimulated RBL-2H3 cells | Dose-dependent | β-Hexosaminidase Release | Inhibition | [7] |

| Compound 48/80-stimulated RBL-2H3 cells | Dose-dependent | Histamine Release | Inhibition | [7] |

| Compound 48/80-stimulated RBL-2H3 cells | Dose-dependent | TNF-α, IL-8, MCP-1 Levels | Reduction | [7] |

| Protein denaturation model | - | Anti-inflammatory activity | 81.87 ± 2.34% |[11] |

Table 2: Summary of In Vitro / Ex Vivo Anti-inflammatory Effects of Panthenol

| Model System | Concentration | Measured Parameter | Result | Citation |

|---|---|---|---|---|

| Reconstructed Human Epidermis (RHE) | 1.4% | Prostaglandin E2 (PGE2) Secretion | Significant decrease (p < 0.001) | [12] |

| In vitro model | - | IL-6 Release | Inhibition | [10] |

| In vitro model | - | TSLP Release | Inhibition |[10] |

Table 3: Summary of Clinical / In Vivo Data for Panthenol

| Formulation | Duration | Measured Parameter | Result | Citation |

|---|---|---|---|---|

| 1.0% and 5.0% Panthenol | 30 days | Transepidermal Water Loss (TEWL) | Significant decrease (p < 0.001) | [8][13] |

| 0.5%, 1.0%, and 5.0% Panthenol | 15 and 30 days | Skin Moisture | Significant increase (p < 0.001) | [8] |

| Cream with Panthenol | 28 days | Erythema Index | 17.06% reduction | [14] |

| Cream with Panthenol | 28 days | Transepidermal Water Loss (TEWL) | 20.42% decrease |[14] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common protocols used to evaluate the anti-inflammatory properties of allantoin and panthenol.

In Vitro Cytokine Inhibition Assay in Macrophages

This protocol is used to assess a compound's ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated by an inflammatory agent like lipopolysaccharide (LPS).[15]

-

Cell Culture: RAW 264.7 macrophage-like cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., allantoin) or a vehicle control for 1-2 hours.

-

Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Sample Collection & Analysis: The culture supernatant is collected, and cytokine levels (e.g., TNF-α, IL-6) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Anti-inflammatory Assay in Reconstructed Human Epidermis (RHE)

This protocol uses a 3D tissue model that mimics the human epidermis to evaluate the effects of topically applied compounds on inflammation.[3][10]

-

Tissue Culture: RHE tissues are cultured according to the manufacturer's instructions.

-

Pre-treatment: A solution of the test compound (e.g., 1.4% panthenol) is applied topically to the surface of the RHE tissues.[3][10] A vehicle control is also included. Tissues are incubated for 1-2 hours.

-

Induction of Inflammation: The culture medium is replaced with medium containing an inflammatory stimulus (e.g., a cocktail of IL-4, IL-13, TNF-α, and poly I:C).[10]

-

Incubation: Tissues are incubated for 24 hours.

-

Sample Collection: The culture medium is collected for analysis of secreted inflammatory mediators (e.g., PGE2, IL-6).[3]

-

Tissue Processing (Optional): Tissues can be fixed and processed for histological analysis or Western blotting.

Western Blot Analysis for Signaling Proteins

Western blotting is a standard technique used to detect and quantify specific proteins in a sample, making it ideal for studying the activation state of signaling pathways like NF-κB and MAPK.[3]

Conclusion

Allantoin and panthenol, while both possessing significant anti-inflammatory properties, operate through distinct yet complementary mechanisms. Allantoin demonstrates potent inhibition of the NF-κB pathway and modulates other specific inflammatory mediators.[1][7] Panthenol also modulates the NF-κB and MAPK pathways and is highly effective at suppressing the release of key inflammatory molecules like PGE2 and IL-6.[3][10] The combination of these ingredients may offer a synergistic effect, addressing inflammation through multiple molecular targets while simultaneously improving skin barrier function.[16] A thorough understanding of these pathways is critical for the rational design of advanced dermatological and cosmetic formulations aimed at managing inflammatory skin conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. cosmeticscience.net [cosmeticscience.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Protective effects of allantoin against ovalbumin (OVA)-induced lung inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. cosmeticscience.net [cosmeticscience.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Clinical and in vitro evaluation of new anti‐redness cosmetic products in subjects with winter xerosis and sensitive skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Efficacy and safety of a cream containing panthenol, prebiotics, and probiotic lysate for improving sensitive skin symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. vedaoils.com [vedaoils.com]

The Synergistic Suppression of Pro-Inflammatory Cytokines by Allantoin and Panthenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation, a fundamental biological response, is intricately regulated by a complex network of signaling molecules, with pro-inflammatory cytokines playing a pivotal role. Dysregulation of these cytokines is a hallmark of numerous inflammatory pathologies. This technical guide provides a comprehensive analysis of the roles of allantoin (B1664786) and panthenol in the downregulation of pro-inflammatory cytokines. We delve into their molecular mechanisms of action, present quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of the anti-inflammatory properties of these compounds, both individually and in combination.

Introduction

Allantoin, a diureide of glyoxylic acid, has long been recognized for its wound-healing and soothing properties.[1] Emerging scientific evidence has illuminated its potent anti-inflammatory and antioxidant activities.[1] Panthenol, the provitamin of D-Pantothenic acid (Vitamin B5), is a well-established agent in topical formulations, known for its moisturizing and reparative effects.[2][3] Recent in vitro studies have demonstrated its significant capacity to modulate inflammatory responses.[2] This guide explores the mechanisms by which these two compounds effectively downregulate the expression and secretion of key pro-inflammatory cytokines, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.

Mechanisms of Action

The anti-inflammatory effects of allantoin and panthenol are primarily attributed to their ability to modulate key intracellular signaling pathways that govern the inflammatory response.

Allantoin: Inhibition of the NF-κB and MAPK Signaling Pathways

Allantoin exerts its anti-inflammatory effects predominantly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][4][5][6] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1] This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus, where it initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] Allantoin is believed to interfere with this cascade, potentially by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.[1]

Additionally, evidence suggests that allantoin may modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also critically involved in the production of inflammatory mediators.[1]

Panthenol: Modulation of NF-κB and MAPK Signaling

Similar to allantoin, panthenol has been shown to influence the NF-κB signaling pathway.[2] By attenuating the activation of NF-κB, panthenol can effectively reduce the transcription of pro-inflammatory genes.[2] Furthermore, studies indicate that the beneficial effects of D-panthenol on skin barrier function and keratinocyte differentiation are mediated through the MAPK/AP-1 signaling cascade, which also plays a role in regulating inflammation.[2]

Quantitative Data on Cytokine Downregulation

The following tables summarize the quantitative data from various studies investigating the effects of allantoin and panthenol on the production of pro-inflammatory cytokines.

Table 1: In Vitro and In Vivo Downregulation of Pro-inflammatory Cytokines by Allantoin

| Cytokine | Cell Line / Model | Inflammatory Stimulus | Allantoin Concentration / Dose | Observed Effect | Reference |

| TNF-α | RBL-2H3 cells | Compound 48/80 | Not specified | Significant reduction in TNF-α levels. | [7] |

| IL-8 | RBL-2H3 cells | Compound 48/80 | Not specified | Significant reduction in IL-8 levels. | [7] |

| MCP-1 | RBL-2H3 cells | Compound 48/80 | Not specified | Significant reduction in MCP-1 levels. | [7] |

| IL-4 | Psoriasis patients | - | Shampoo containing allantoin | Decrease in IL-4 expression. | [1][8] |

| IL-5 | Psoriasis patients | - | Shampoo containing allantoin | Decrease in IL-5 expression. | [1][8] |

| Inflammatory Cells | Wounded rats | - | 5% allantoin lotion | More rapid reduction in inflammatory cells compared to control. | [4] |

Table 2: In Vitro Downregulation of Pro-inflammatory Mediators by Panthenol

| Mediator | Cell Line / Model | Inflammatory Stimulus | Panthenol Concentration | Observed Effect | Reference |

| PGE2 | Reconstituted Human Epidermis | Inflammatory mediator cocktail | 1.4% | Markedly decreased PGE2 secretion. | [9] |

| IL-6 | - | - | - | Reduced IL-6 levels. | [2][9] |

| TSLP | - | - | - | Reduced TSLP levels. | [2][9] |

| TNF-α | - | - | - | Inhibition of TNF-α release is suggested. | [10] |

Table 3: Downregulation of Pro-inflammatory Cytokines by a Combination of Allantoin and D-Panthenol (as part of a mixture)

| Cytokine | Cell Line | Inflammatory Stimulus | Treatment | Observed Effect | Reference |

| PGE2 | Human Epidermal Keratinocytes | UVB | Combination of allantoin, bisabolol, D-panthenol, and dipotassium (B57713) glycyrrhizinate (AB5D) | Effectively reduced the production of PGE2. | [11][12][13] |

| IL-1α | Human Epidermal Keratinocytes | UVB | AB5D | Reduced UVB-induced IL-1α. | [11][12][13] |

| IL-6 | Human Epidermal Keratinocytes | UVB | AB5D | Reduced UVB-induced IL-6. | [11][12][13] |

| IL-8 | Human Epidermal Keratinocytes | UVB | AB5D | Reduced UVB-induced IL-8. | [11][12][13] |

| IL-1RA | Human Epidermal Keratinocytes | UVB | AB5D | Reduced UVB-induced IL-1RA. | [11][12][13] |

| TNF-α | Human Epidermal Keratinocytes | UVB | AB5D | Reduced UVB-induced TNF-α. | [11][12][13] |

Experimental Protocols

In Vitro Assay for Cytokine Inhibition in Macrophage-like Cells

This protocol provides a general framework for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).[14]

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., allantoin, panthenol) or a vehicle control. Cells are pre-incubated for 1-2 hours.[14]

-

Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group of untreated and unstimulated cells is included.[14]

-

Cytokine Quantification: After a 24-hour incubation period, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[14]

-

Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated vehicle control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[14]

In Vitro Assay for Inhibition of Inflammatory Mediators in Human Epidermal Keratinocytes